molecular formula C8H11N5 B1365684 1-Ethyl-3-methylimidazolium dicyanamide CAS No. 370865-89-7

1-Ethyl-3-methylimidazolium dicyanamide

Cat. No. B1365684
M. Wt: 177.21 g/mol
InChI Key: MKHFCTXNDRMIDR-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium dicyanamide (EMIM-DCA) is an ionic liquid often used as a solvent in various chemical reactions and as an electrolyte in batteries and capacitors . It is considered a greener alternative to traditional organic solvents due to its non-toxicity .


Synthesis Analysis

While specific synthesis methods for EMIM-DCA were not found, ionic liquids are typically synthesized through a two-step process involving the formation of an intermediate imidazolium salt, followed by anion exchange .


Molecular Structure Analysis

The molecular structure of EMIM-DCA involves an imidazolium cation and a dicyanamide anion . Detailed analysis of molecular interactions and conformational states can be performed using ab initio methods at the density functional theory (DFT) .


Chemical Reactions Analysis

EMIM-DCA is known to be used in the desulfurization process, efficiently extracting thiophene and dibenzothiophene from fuel oils . It also acts as a solvent and an active base catalyst for the O-acetylation of alcohols and carbohydrates .


Physical And Chemical Properties Analysis

EMIM-DCA is a liquid at room temperature . It has a molecular weight of 177.21 . More detailed physical and chemical properties such as boiling point, density, refractive index, viscosity, and thermal conductivity can be obtained from specialized databases .

Scientific Research Applications

Corrosion Inhibition

1-Ethyl-3-methylimidazolium dicyanamide (EMID) demonstrates notable efficiency as a corrosion inhibitor, particularly against mild steel corrosion in acidic environments. Surface analysis reveals that the inhibitor film formed by EMID can effectively protect metal surfaces during prolonged exposure to corrosive conditions. This property is primarily attributed to the role of the anion in the film formation process (Tüken et al., 2012).

Corrosion Properties in Various Metals

The corrosion behavior of different metals in EMID-based ionic liquids is studied, highlighting the influence of constituent anions on the corrosivity toward materials. For instance, nickel shows exceptional resistance against anodic dissolution in EMID-based ionic liquids, making EMID a potential candidate for protective applications in various industrial contexts (Wang et al., 2014).

Physical and Transport Properties

Research on the physical properties of EMID, such as densities and dynamic viscosities, reveals its potential in various applications. Its interactions in binary and ternary mixtures with water and ethanol have been extensively studied, showing its versatility as a solvent and in other industrial processes (Quijada-Maldonado et al., 2012).

Low Viscosity Ionic Liquids

EMID is recognized for its low viscosity, a property that enhances its applicability in various fields, including as a solvent and in electrochemical applications. Its low melting point and water miscibility make it a versatile compound in different chemical processes (Macfarlane et al., 2001).

Liquid-Liquid Extraction

EMID shows promising performance in the liquid-liquid extraction of toluene from heptane, a process significant in industrial separations. Its low viscosity and high aromatic character play a crucial role in this application, highlighting its potential as an alternative solvent in aromatic extraction processes (Larriba et al., 2013).

Electrochemical Applications

In electrochemical contexts, EMID's suitability for applications in secondary zinc-air batteries is noteworthy. Its ability to support high current density deposition and stripping of zinc ions, along with its conducive physical properties, underscores its potential in energy storage applications (Simons et al., 2013).

Polymerization Initiator

EMID's role ininitiating the polymerization of epoxy resins is another significant application. The interaction between EMID and various resin formulations has been explored, revealing insights into the thermal stability and reactivity of EMID in these systems. This research suggests potential applications in materials science, particularly in the development of advanced polymeric materials (Binks et al., 2018).

Enhanced Fluorescence in Confined Spaces

The fluorescence properties of EMID, when confined in mesoporous silica gel, demonstrate significantly enhanced emissions. This finding suggests potential applications in fields like sensing, imaging, and materials science, where fluorescence properties are critical (Zhang et al., 2008).

Storage Effects on Epoxy Resin Curing

Investigating the effects of storage on EMID's ability to initiate epoxy resin cure is crucial for understanding its stability and reactivity over time. Such studies are important for its practical applications in the polymer industry, ensuring the quality and consistency of resin-based products (Binks et al., 2018).

Electrodeposition and Dissolution in Energy Storage

EMID's role in the electrodeposition and dissolution of zinc ions is crucial for the development of efficient Zn-based secondary batteries. Its interaction with different zinc salts and its effect on zinc deposition morphology are key factors in enhancing the performance of energy storage devices (Simons et al., 2012).

Removal from Water Using Electro-Fenton Treatment

The removal of EMID from water through electro-Fenton treatment has been studied, providing insights into environmental remediation techniques. The effectiveness of this process in degrading EMID and reducing its ecotoxicity is crucial for addressing environmental concerns related to ionic liquid disposal (Bocos et al., 2016).

Vapor-Liquid Equilibria in Distillation Processes

EMID's role in the vapor-liquid equilibria of various systems is crucial for its application in extractive distillation processes. Understanding how it interacts with other compounds and affects the relative volatility and separation processes is essential for its use in chemical separations (Di et al., 2019).

Structural and Dynamical Studies

Investigations into the structure and dynamics of EMID provide foundational knowledge for its various applications. For instance, Raman spectroscopy and computational studies offer insights into its molecular structure and vibrational properties, essential for understanding its behavior in different environments (Yan, 2013).

Interaction with Graphene

The interaction of EMID with graphene has been explored using computational methods. This research is significant for understanding the potential applications of EMID in nanotechnology, particularly in the context of graphene-based materials and devices (Atilhan & Aparicio, 2017).

Ionic Liquids Based on Dicyanamide Anion

Studies on new families of salts, including EMID, highlight its low melting properties and stability, making it a candidate for applications where these properties are desirable. Its glass-forming ability and low viscosity at room temperature are particularly noteworthy (Macfarlane et al., 2002).

Safety And Hazards

EMIM-DCA is harmful if swallowed and may cause skin and eye irritation . It is recommended to wear protective clothing and eye protection when handling this chemical .

Future Directions

Ionic liquids like EMIM-DCA have potential for a wide range of applications due to their unique properties. They are being explored for use in energy storage applications , and their role as solvents in chemical reactions continues to be a significant area of research .

properties

IUPAC Name

cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHFCTXNDRMIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047964
Record name 1H-​Imidazolium, 3-​ethyl-​1-​methyl-​, salt with N-​cyanocyanamide (1:1)
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Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium dicyanamide

CAS RN

370865-89-7
Record name 1-Ethyl-3-methylimidazolium dicyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370865-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1)
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Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1)
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Record name 1H-​Imidazolium, 3-​ethyl-​1-​methyl-​, salt with N-​cyanocyanamide (1:1)
Source EPA DSSTox
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Record name 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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